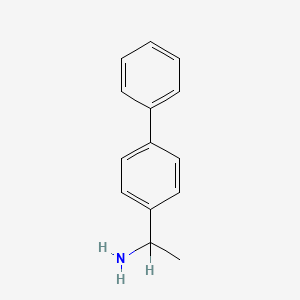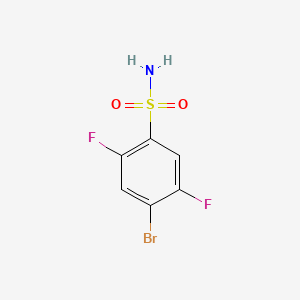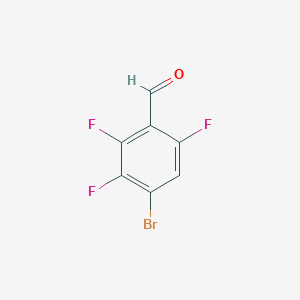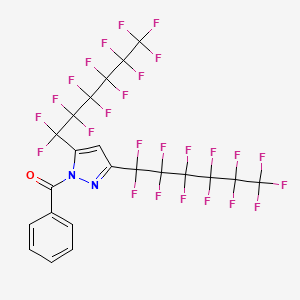
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. While the provided papers do not directly discuss 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related pyrazole derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) was achieved using 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the condensation reactions of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes . Similarly, novel pyrazole derivatives were synthesized through coupling reactions and characterized by spectroscopic analyses . These methods could potentially be adapted for the synthesis of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, NMR spectroscopy, and theoretical calculations. For example, the molecular structure of various bis(pyrazolylcarbonyl)benzene compounds was determined, revealing monoclinic crystal systems and space groups . Theoretical calculations, such as density functional theory (DFT), are used to explore geometric and electronic properties, as well as to calculate global reactivity parameters . These techniques could be employed to determine the molecular structure of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole and predict its reactivity.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation and coupling reactions, to yield new compounds with potential applications. For instance, the reaction of pyrazole derivatives with β-diketones, β-ketoesters, and other reagents leads to the synthesis of new pyrazole compounds . Understanding the reactivity of the functional groups in 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole could guide the development of novel reactions and applications for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, solubility, and reactivity, are influenced by their molecular structure. For example, the thermal and chemical stability of polytopic azoles was characterized by thermal analyses and X-ray powder diffraction . Theoretical studies, including natural population analysis (NPA) and molecular electrostatic potential (MEP) calculations, provide insights into the electrophilic and nucleophilic regions of a molecule, which are crucial for understanding its reactivity . These analyses could be applied to 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole to predict its behavior under different conditions.
Aplicaciones Científicas De Investigación
Coordination Chemistry
- Coordination Modes and Catalytic Applications : A study investigated the coordination chemistry of pyrazole derivatives, including 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole, with various metals such as copper. This research highlighted different coordination modes and the potential use of these compounds as precatalysts in copper-catalyzed reactions, such as amination of aliphatic C–H bonds (Someya, Inoue, & Enthaler, 2013).
Structural Analysis
- Crystal Structure and Molecular Properties : The molecular structure and properties of pyrazole derivatives have been extensively studied. For instance, research on compounds similar to 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole revealed insights into their crystal structure, electronic properties, and potential applications in nonlinear optical analysis due to their low reactivity, making them suitable for development in coordination chemistry (Khan et al., 2020).
Synthesis and Reactivity
- Synthesis and Chemical Reactivity : Various studies have focused on the synthesis and reactivity of pyrazole derivatives. This includes research on the synthesis of compounds with similar structures to 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole and their reactions with other chemical agents, providing valuable insights into their chemical behavior and potential applications in creating new compounds with specific properties (Potapov et al., 2011).
Biological Applications
- Antitumor and Antibacterial Properties : Pyrazole derivatives have been explored for their potential biological applications, including antitumor and antibacterial activities. Studies have shown that certain compounds in this category exhibit promising activities against specific cancer cell lines and bacteria, indicating their potential in pharmaceutical applications (Gomha, Edrees, & Altalbawy, 2016).
Nonlinear Optical Properties
- Nonlinear Optical (NLO) Properties : Research on compounds structurally similar to 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole has revealed their potential in nonlinear optical applications. The studies include analyzing their linear polarizability and frontier molecular orbitals, suggesting their suitability for NLO materials (Tamer et al., 2015).
Propiedades
IUPAC Name |
[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H6F26N2O/c23-11(24,13(27,28)15(31,32)17(35,36)19(39,40)21(43,44)45)8-6-9(50(49-8)10(51)7-4-2-1-3-5-7)12(25,26)14(29,30)16(33,34)18(37,38)20(41,42)22(46,47)48/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYGQAQYTYRSSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H6F26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371063 |
Source


|
| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |
CAS RN |
230295-10-0 |
Source


|
| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

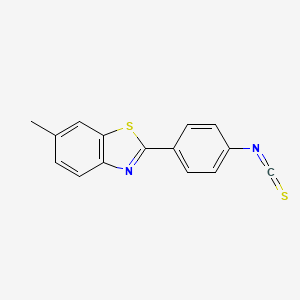

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)
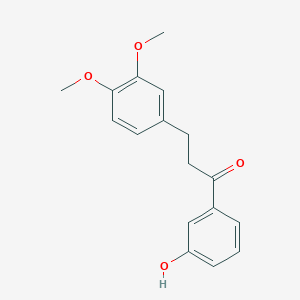
![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
